Cas no 1249366-70-8 (methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate)

Methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate is a synthetic organic compound featuring both an imidazole ring and an ester-functionalized amino acid backbone. This structure imparts versatility in pharmaceutical and biochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the imidazole moiety enhances its potential for coordination chemistry and enzyme inhibition studies, while the methyl ester group improves solubility and reactivity in organic transformations. The compound’s chiral center and functional groups make it valuable for asymmetric synthesis and peptidomimetic design. Its stability under standard conditions ensures ease of handling in research and industrial settings.
methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate structure
1249366-70-8 structure
Product Name:methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate
CAS No:1249366-70-8
MF:C10H17N3O2
MW:211.260882139206
CID:6068383
PubChem ID:61917362
Update Time:2025-08-03

methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate
    • 1H-Imidazole-1-pentanoic acid, α-amino-α-methyl-, methyl ester
    • 1249366-70-8
    • CS-0346701
    • AKOS011191279
    • EN300-1123798
    • Inchi: 1S/C10H17N3O2/c1-10(11,9(14)15-2)4-3-6-13-7-5-12-8-13/h5,7-8H,3-4,6,11H2,1-2H3
    • InChI Key: JWYSOVSXKPSRQF-UHFFFAOYSA-N
    • SMILES: C(N1C=NC=C1)CCC(N)(C)C(=O)OC

Computed Properties

  • Exact Mass: 211.132076794g/mol
  • Monoisotopic Mass: 211.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 70.1Ų

Experimental Properties

  • Density: 1.14±0.1 g/cm3(Predicted)
  • Boiling Point: 356.5±32.0 °C(Predicted)
  • pka: 7.12±0.25(Predicted)

methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1123798-0.05g
methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate
1249366-70-8 95%
0.05g
$707.0 2023-10-26
Enamine
EN300-1123798-0.1g
methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate
1249366-70-8 95%
0.1g
$741.0 2023-10-26
Enamine
EN300-1123798-0.25g
methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate
1249366-70-8 95%
0.25g
$774.0 2023-10-26
Enamine
EN300-1123798-0.5g
methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate
1249366-70-8 95%
0.5g
$809.0 2023-10-26
Enamine
EN300-1123798-1.0g
methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate
1249366-70-8
1g
$986.0 2023-06-09
Enamine
EN300-1123798-2.5g
methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate
1249366-70-8 95%
2.5g
$1650.0 2023-10-26
Enamine
EN300-1123798-5.0g
methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate
1249366-70-8
5g
$2858.0 2023-06-09
Enamine
EN300-1123798-10.0g
methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate
1249366-70-8
10g
$4236.0 2023-06-09
Enamine
EN300-1123798-1g
methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate
1249366-70-8 95%
1g
$842.0 2023-10-26
Enamine
EN300-1123798-5g
methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate
1249366-70-8 95%
5g
$2443.0 2023-10-26

Additional information on methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate

Methyl 2-Amino-5-(1H-Imidazol-1-Yl)-2-Methylpentanoate: A Comprehensive Overview

The compound methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate (CAS No. 1249366-70-8) is a fascinating molecule with significant potential in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by its unique structure, which combines an imidazole ring with a pentanoate backbone, offering a versatile platform for functionalization and bioactivity modulation.

Recent studies have highlighted the importance of methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate in drug discovery. Its imidazole moiety is known to exhibit hydrogen bonding capabilities, making it a promising candidate for targeting protein-protein interactions (PPIs). Researchers have demonstrated that this compound can modulate key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

The synthesis of methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate has been optimized through green chemistry approaches, reducing environmental impact while maintaining high yields. This advancement underscores the importance of sustainable practices in modern chemical synthesis. The compound's stability under various conditions has also been extensively studied, making it suitable for large-scale production and application in diverse environments.

In agricultural applications, methyl 2-amino-5-(1H-imidazol-1-yl)-2-methylpentanoate has shown promise as a plant growth regulator. Field trials have indicated enhanced crop yields and improved stress tolerance in plants treated with this compound. These findings align with the growing demand for eco-friendly solutions in agriculture, positioning this compound as a key player in sustainable farming practices.

Moreover, the pharmacokinetic profile of methyl 2-amino-5-(1H-imidazol-1-yliyl)-2-methylpentanoate has been thoroughly investigated. Studies reveal favorable absorption and distribution properties, which are critical for its efficacy as a therapeutic agent. Ongoing clinical trials are exploring its potential in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Another intriguing aspect of this compound is its ability to act as a chiral catalyst in asymmetric synthesis. This property has opened new avenues for the production of enantiomerically pure compounds, which are essential in the pharmaceutical industry. Researchers are actively exploring its catalytic applications to develop more efficient and cost-effective synthetic routes.

In conclusion, methyl 2-amino-5-(1H-imidazol--yliyl)-2-methylpentanoate (CAS No. 1249366--70-) is a multifaceted compound with vast potential across various industries. Its unique structure, combined with cutting-edge research findings, positions it as a valuable tool in drug development, agriculture, and chemical synthesis. As research continues to uncover its full potential, this compound is poised to make significant contributions to scientific advancements and practical applications.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd